N-(2-carbamoylphenyl)-1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Description
N-(2-carbamoylphenyl)-1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H15ClFN3O3 and its molecular weight is 399.81. The purity is usually 95%.
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Biological Activity
N-(2-carbamoylphenyl)-1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Compound Overview
- Chemical Structure : The compound features a dihydropyridine core substituted with a carbamoyl phenyl group and a chloro-fluorobenzyl moiety.
- Molecular Formula : C₁₅H₁₄ClF N₃O₂
- Molecular Weight : 305.74 g/mol
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that can include:
- Formation of the dihydropyridine ring.
- Introduction of the chloro and fluorine substituents.
- Attachment of the carbamoyl group.
Characterization methods such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are used to confirm the structure and purity of the synthesized compound.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (cervical cancer) | 12.5 | Induction of apoptosis via caspase activation |
DLD1 (colorectal adenocarcinoma) | 15.0 | Inhibition of VEGFR-2 signaling |
HepG2 (hepatocellular carcinoma) | 10.0 | Cell cycle arrest at G2/M phase |
The compound has been noted for its ability to inhibit VEGFR-2 tyrosine kinase, which is crucial for angiogenesis in tumors. Molecular docking studies suggest that it binds effectively to the active site of VEGFR-2, comparable to established inhibitors like sorafenib .
- Apoptosis Induction : The compound triggers apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways, evidenced by flow cytometry analyses showing increased necrotic and apoptotic cell populations .
- Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating effectively .
- Inhibition of Angiogenesis : By targeting VEGFR-2, it disrupts the signaling pathways necessary for tumor growth and metastasis .
Study 1: In Vitro Assessment
A study evaluated the cytotoxic effects of this compound on various human cancer cell lines. The results indicated that this compound significantly reduced cell viability in a dose-dependent manner across all tested lines, with HeLa cells being particularly sensitive.
Study 2: Molecular Docking Analysis
Molecular docking simulations were performed to explore the binding affinity and interactions between the compound and VEGFR-2. The results showed that it occupies critical binding sites similar to those occupied by known inhibitors, suggesting a promising role in drug development for cancer therapies .
Properties
IUPAC Name |
N-(2-carbamoylphenyl)-1-[(2-chloro-6-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN3O3/c21-15-5-3-6-16(22)14(15)11-25-10-12(8-9-18(25)26)20(28)24-17-7-2-1-4-13(17)19(23)27/h1-10H,11H2,(H2,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWMDZPLLLSCNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CN(C(=O)C=C2)CC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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